molecular formula C23H22N2O2 B12502165 (3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole

(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole

Cat. No.: B12502165
M. Wt: 358.4 g/mol
InChI Key: RRHISRBSXBFRLC-UHFFFAOYSA-N
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Description

(3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] is a complex organic compound characterized by its unique structure, which includes two indeno[1,2-d]oxazole moieties connected by a methylethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] typically involves the following steps:

    Formation of Indeno[1,2-d]oxazole Moieties: The indeno[1,2-d]oxazole units are synthesized through a cyclization reaction involving an appropriate precursor, such as an indene derivative and an oxazole derivative, under acidic or basic conditions.

    Coupling Reaction: The two indeno[1,2-d]oxazole units are then coupled using a methylethylidene bridge. This step often requires a catalyst, such as a Lewis acid, to facilitate the formation of the methylethylidene linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis process.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indeno[1,2-d]oxazole moieties are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with DNA/RNA: Affect gene expression and protein synthesis.

    Modulate Receptor Activity: Influence cellular signaling pathways by binding to receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] is unique due to its methylethylidene bridge, which imparts distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-23(2,21-24-19-15-9-5-3-7-13(15)11-17(19)26-21)22-25-20-16-10-6-4-8-14(16)12-18(20)27-22/h3-10,17-20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHISRBSXBFRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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